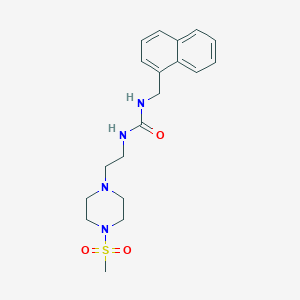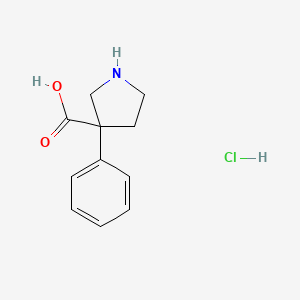
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1417546-05-4 . It has a molecular weight of 227.69 and its IUPAC name is 3-phenylpyrrolidine-3-carboxylic acid hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is 1S/C11H13NO2.ClH/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,13,14);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 227.69 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in the field of organic synthesis and structural analysis. Research has shown its utility in the synthesis of complex organic compounds. For instance, a study demonstrated an expedient synthesis of 3-acyltetramic acids, like those in the melophlin family, from α-aminoesters, indicating the compound's role in facilitating organic reactions under mild conditions (Schobert & Jagusch, 2005). Additionally, the compound has been characterized using spectroscopic methods, including X-ray diffraction and NMR, aiding in the understanding of its structural properties (Devi et al., 2018).
Catalysis and Reaction Mechanisms
In the realm of catalysis, 3-Phenylpyrrolidine-3-carboxylic acid hydrochloride has shown potential in improving reaction yields. Studies have demonstrated its effectiveness in intramolecular N-arylation reactions, where the use of carboxylic acid additives significantly enhanced the yield, showcasing its role in facilitating efficient chemical transformations (Moon & Stephens, 2013).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of 3-Phenylpyrrolidine-3-carboxylic acid have been utilized in the synthesis of metal-organic frameworks (MOFs). These structures are of great interest due to their potential applications in gas storage, separation, and catalysis. Research has introduced carboxylic acid ligands derived from the compound for constructing novel MOF architectures, thereby contributing to the development of materials with unique properties (Gu et al., 2017).
Bioconjugation and Medicinal Chemistry
In the field of bioconjugation, studies have investigated the mechanism of amide formation involving carboxylic acids and amines, a reaction crucial for creating peptide bonds in aqueous media. This research provides insights into the chemical behavior of carboxylic acid derivatives, including 3-Phenylpyrrolidine-3-carboxylic acid, in biological contexts, which is essential for drug design and development (Nakajima & Ikada, 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(6-7-12-8-11)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLITWVNGYXFDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine-3-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

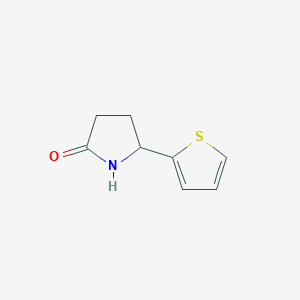
![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)
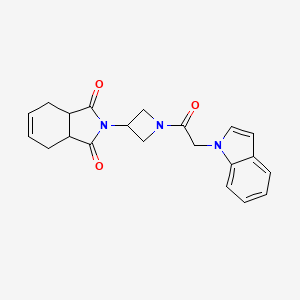
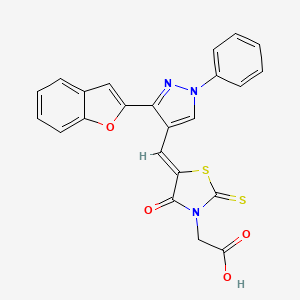
![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)
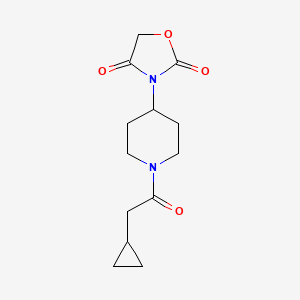
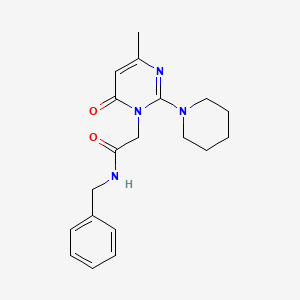
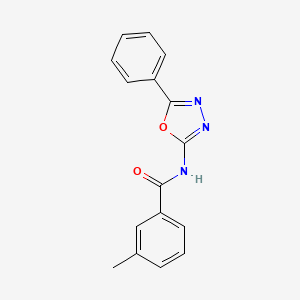
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)
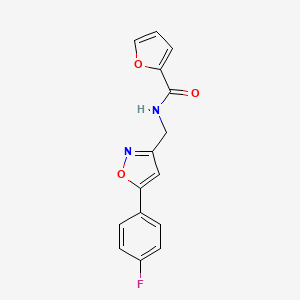
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)
![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)
